2-NP-Amoz

Overview

Description

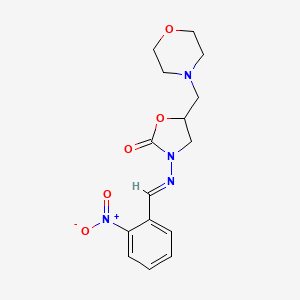

2-NP-Amoz is a 2-nitrophenyl derivative of AMOZ , which is a metabolite of the antibiotic Furaltadone . This compound serves as a reliable tool for protein-bound AMOZ detection .

Synthesis Analysis

The assay enables the detection of protein-bound AMOZ in the form of a 2-nitrophenyl derivative (2-NP-AMOZ) in sample supernatant or extract after acid hydrolysis and derivatization with o-nitrobenzaldehyde . Polyclonal rabbit antibodies were produced with a new immunogen hapten, 2-NP-HXA-AMOZ .

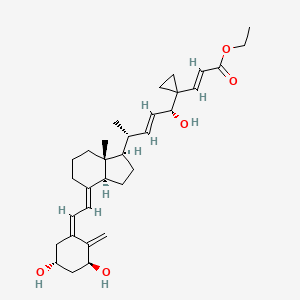

Molecular Structure Analysis

The molecular formula of 2-NP-Amoz is C15H18N4O5 . The average mass is 334.327 Da and the monoisotopic mass is 334.127716 Da . The ChemSpider ID is 22906336 .

Chemical Reactions Analysis

In optimal conditions, derivatized AMOZ (2-NP-AMOZ) can be detected in sample supernatant or extract after acid hydrolysis and derivatization with o-nitrobenzaldehyde .

Physical And Chemical Properties Analysis

The density of 2-NP-Amoz is approximately 1.5±0.1 g/cm³ . It has a boiling point of 485.2±53.0 °C at 760 mmHg . The vapor pressure is 0.0±1.2 mmHg at 25°C . The molar refractivity is 84.3±0.5 cm³ . It has 9 H bond acceptors and 5 freely rotating bonds .

Scientific Research Applications

Detection of AMOZ in Edible Animal Tissue

2-NP-Amoz: is utilized in the development of highly sensitive immunoassays, such as indirect competitive enzyme-linked immunosorbent assay (ic-ELISA) and fluorescence-linked immunosorbent assay (FLISA). These assays are designed to detect AMOZ, a metabolite of furaltadone, in animal tissues . The monoclonal antibody developed for these assays is highly specific and sensitive to 2-NP-Amoz, making it an effective tool for monitoring illegal use of furaltadone in food production.

Veterinary Drug Residue Analysis

As an analytical standard, 2-NP-Amoz is used in the determination of drug residues in aquatic products. Techniques like ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) rely on 2-NP-Amoz as a reference standard to ensure the accuracy and reliability of the analysis .

Food Safety and Quality Control

2-NP-Amoz: plays a crucial role in food safety by serving as a standard in the testing of shrimp, poultry meat, fish, honey, and milk samples. Its use in liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) and liquid chromatography with electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) helps in the precise identification of harmful residues, safeguarding consumer health .

Safety and Hazards

Mechanism of Action

Target of Action

2-NP-Amoz is a 2-nitrophenyl derivative of AMOZ, which is a metabolite of the antibiotic Furaltadone . The primary target of 2-NP-Amoz is protein-bound AMOZ . AMOZ is a metabolite of Furaltadone, an antibiotic used in veterinary medicine . The role of 2-NP-Amoz is to detect protein-bound AMOZ .

Mode of Action

2-NP-Amoz interacts with its target, protein-bound AMOZ, by binding to it . This interaction allows for the detection of AMOZ in various samples . The resulting change is the formation of a complex between 2-NP-Amoz and protein-bound AMOZ, which can be detected and measured .

Biochemical Pathways

AMOZ is a metabolite of Furaltadone, which is known to inhibit bacterial growth by interfering with DNA synthesis . The downstream effects of this interaction could include the inhibition of bacterial growth and proliferation .

Pharmacokinetics

AMOZ is known to be metabolized in the liver and excreted in the urine . The bioavailability of 2-NP-Amoz would be influenced by factors such as its solubility, stability, and the presence of transport proteins .

Result of Action

The primary result of 2-NP-Amoz’s action is the detection of protein-bound AMOZ . This allows for the monitoring of Furaltadone use in animals, as AMOZ is a metabolite of this antibiotic . On a molecular level, the binding of 2-NP-Amoz to protein-bound AMOZ forms a complex that can be detected and measured .

Action Environment

The action of 2-NP-Amoz can be influenced by various environmental factors. For instance, the pH, temperature, and presence of other substances can affect the stability and efficacy of 2-NP-Amoz . Furthermore, the presence of transport proteins and enzymes in the body can influence the absorption, distribution, metabolism, and excretion of 2-NP-Amoz .

properties

IUPAC Name |

5-(morpholin-4-ylmethyl)-3-[(E)-(2-nitrophenyl)methylideneamino]-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O5/c20-15-18(11-13(24-15)10-17-5-7-23-8-6-17)16-9-12-3-1-2-4-14(12)19(21)22/h1-4,9,13H,5-8,10-11H2/b16-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCYAMVONOKWOLP-CXUHLZMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2CN(C(=O)O2)N=CC3=CC=CC=C3[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCN1CC2CN(C(=O)O2)/N=C/C3=CC=CC=C3[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401016484 | |

| Record name | 5-[(morpholin-4-yl)methyl]-3-{(E)-[(2-nitrophenyl)methylidene]amino}-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401016484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-NP-Amoz | |

CAS RN |

183193-59-1 | |

| Record name | 5-[(morpholin-4-yl)methyl]-3-{(E)-[(2-nitrophenyl)methylidene]amino}-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401016484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-NP-AMOZ | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What is 2-NP-AMOZ and why is it relevant for food safety?

A1: 2-NP-AMOZ stands for 2-nitrophenyl-3-amino-5-methylmorpholino-2-oxazolidinone. It's a derivative of 3-amino-5-methylmorpholino-2-oxazolidinone (AMOZ), which is a major metabolite of the veterinary antibiotic furaltadone. Furaltadone is banned in many countries due to potential health risks, making the detection of its metabolites crucial for food safety, especially in products like fish and animal tissues [, ].

Q2: What analytical techniques are commonly used to detect 2-NP-AMOZ in food samples?

A2: Several sensitive techniques have been developed for 2-NP-AMOZ detection, mainly focusing on immunoassays and chromatography coupled with mass spectrometry. These include:

- Enzyme-linked immunosorbent assay (ELISA): This method utilizes the specific binding of antibodies to detect and quantify 2-NP-AMOZ in samples. It has been successfully applied to fish tissue analysis, demonstrating high sensitivity and correlation with commercial test kits [].

- Fluorescence-linked immunosorbent assay (FLISA): This approach, similar to ELISA, employs fluorescent labels for detection, enabling highly sensitive quantification of 2-NP-AMOZ in various animal tissues [].

- Liquid chromatography-mass spectrometry (LC-MS/MS): This gold standard technique separates and identifies molecules based on their mass-to-charge ratio, allowing for precise quantification of 2-NP-AMOZ in complex matrices like food samples [].

Q3: How sensitive are the current methods for detecting 2-NP-AMOZ and what are their limitations?

A3: Recent advances in immunoassay development have significantly improved the sensitivity of 2-NP-AMOZ detection. For instance, a fluorescence-linked immunosorbent assay (FLISA) achieved a limit of detection of 0.09 ng/mL []. Similarly, a competitive ELISA demonstrated a limit of detection of 0.1 μg/kg in fish samples []. While these techniques show promise for high-throughput screening, they might face challenges in selectivity, particularly in complex matrices where other compounds could potentially interfere with the assay.

Q4: Are there any emerging technologies for 2-NP-AMOZ detection?

A4: Researchers are exploring novel nanomaterial-based approaches for enhanced sensitivity and multiplexing capabilities. One promising strategy employs aggregation-induced emission nanoparticles (AIENPs) as signal labels in a multiplex immunochromatographic assay (mICA) []. This technique allowed for simultaneous detection of 2-NP-AMOZ and another nitrofuran metabolite, 1-aminohydantoin (AHD), with significantly improved sensitivity compared to traditional gold nanoparticle-based assays.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,3S,5R)-2-[(2S)-2-amino-2-[(5S,7R)-3-hydroxy-1-adamantyl]acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile](/img/structure/B1141280.png)

![beta-D-Glucopyranosiduronic acid, 1,2,3,4,10,14b-hexahydro-2-methylpyrazino[2,1-a]pyrido[2,3-c][2]benzazepin-8-yl](/img/structure/B1141286.png)